molecular formula C23H18ClN3O3 B2530018 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide CAS No. 898436-97-0

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2530018
CAS No.: 898436-97-0
M. Wt: 419.87
InChI Key: OHHQMZUSYBDTCS-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide ( 898436-97-0) is a synthetic small molecule based on the indolizine scaffold, a fused bicyclic nitrogen system of significant interest in medicinal chemistry . The compound features a benzoyl group at the 3-position, a primary amino group at the 2-position, and a carboxamide moiety substituted with a 5-chloro-2-methoxyphenyl group at the 1-position of the indolizine core . Its molecular formula is C23H18ClN3O3 and it has a molecular weight of 419.86 g/mol . Indolizine derivatives are the subject of intensive research due to their diverse biological activities, particularly in oncology . Compounds within this class have demonstrated promising anticancer effects by targeting essential cellular processes. Notably, functionalized indolizines have been shown to inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . The planar structure of the indolizine core facilitates π-stacking interactions with biological targets, while the various substituents can be fine-tuned for enhanced binding affinity and selectivity . The specific pattern of substitutions on this compound—including the amino, benzoyl, and the chlorinated methoxyphenyl carboxamide—is designed to optimize its interaction with key residues in the active site of molecular targets like tubulin . This reagent is exclusively intended for research applications, such as in vitro cytotoxicity assays, mechanism of action studies, and as a building block for the synthesis of novel derivatives in structure-activity relationship (SAR) campaigns . It is supplied with a guaranteed purity of 90% or higher . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-18-11-10-15(24)13-16(18)26-23(29)19-17-9-5-6-12-27(17)21(20(19)25)22(28)14-7-3-2-4-8-14/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHQMZUSYBDTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst.

    Amination and Carboxamide Formation: The final steps involve introducing the amino group and forming the carboxamide linkage through reactions with suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide Indolizine 2-amino, 3-benzoyl, N-(5-chloro-2-methoxyphenyl) Not explicitly reported in evidence
N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (Compounds 8–12, 15, 16, 18) Indole N-(benzoylphenyl), 5-methoxy/chloro Lipid-lowering effects in hyperlipidemia models
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazol, 2-chlorophenyl Antifungal/antimicrobial (inferred from structure)

Key Structural and Functional Differences

Core Heterocycle

  • Indolizine vs. Indole: The indolizine core in the target compound is bicyclic, while indole derivatives (e.g., compounds 8–12, 15, 16, 18) are monocyclic. This structural difference may influence binding affinity to biological targets due to variations in planarity and steric hindrance .

Substituent Effects

  • Electron-Donating/Accepting Groups : The 5-chloro-2-methoxyphenyl group in the target compound combines a chloro (electron-withdrawing) and methoxy (electron-donating) substituent, which may modulate solubility and metabolic stability compared to the simpler 5-chloroindole derivatives in .
  • Benzoyl vs.

Pharmacological Implications

  • Lipid-Lowering Potential: Compounds 8–12, 15, 16, 18 () demonstrated significant lipid-lowering effects, suggesting that the indole carboxamide scaffold is promising for hyperlipidemia. The indolizine analogue may exhibit enhanced activity due to improved bioavailability from its bicyclic structure, though experimental validation is required .
  • Antimicrobial Activity : Compound 4 () highlights the role of hydrazinecarboxamide and imidazole groups in antimicrobial applications. The absence of these groups in the target compound suggests divergent therapeutic applications .

Biological Activity

The compound 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide (CAS Number: 898436-97-0) is a member of the indolizine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C23H18ClN3O3
  • Molecular Weight : 419.9 g/mol
  • Structure : The compound features an indolizine core with various substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The structural features allow it to modulate these targets effectively, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide . For instance, related indolizine derivatives have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)GI50 (µM)
Compound AMCF-7 (Breast)0.720.21
Compound BA2780 (Ovarian)0.940.35
Compound CHCT116 (Colon)1.500.75

These findings suggest that the compound may exert similar effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Cytotoxicity

The cytotoxic effects observed in various studies can be linked to the generation of reactive oxygen species (ROS), which play a critical role in mediating apoptosis in cancer cells. For example, compounds structurally related to 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide have been shown to significantly increase ROS levels in treated cancer cell lines, leading to enhanced cytotoxicity.

Case Studies

  • Study on Indolizine Derivatives :
    • A series of indolizine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
    • Results indicated that specific substitutions on the indolizine scaffold enhanced anticancer activity, with some derivatives achieving IC50 values as low as 0.094 µM against mutant EGFR pathways .
  • Evaluation of Antimicrobial Properties :
    • While primarily focused on anticancer activity, some studies have also explored the antimicrobial properties of indolizine derivatives.
    • Preliminary evaluations showed selective antibacterial activity against Gram-positive bacteria, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What synthetic strategies are employed to construct the indolizine core in this compound?

The indolizine core is synthesized via cyclization reactions, often starting with Friedel-Crafts acylation to introduce the benzoyl group. For example, benzoyl chloride reacts with methoxy-substituted anilines under acidic conditions to form the benzoylated intermediate. Subsequent cyclization with amino-containing precursors (e.g., via Buchwald-Hartwig coupling) forms the indolizine scaffold. Purification typically involves recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
  • HRMS : Confirms molecular weight (C24H20ClN3O3, exact mass 457.119 Da).
  • IR Spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹ for amide and benzoyl groups).
  • X-ray crystallography (if available): Resolves stereochemical details and bond angles .

Q. What initial biological screening approaches are used to assess its activity?

Standard assays include:

  • Enzymatic inhibition : Kinase or protease activity measured via fluorometric/colorimetric kits.
  • Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7).
  • Antimicrobial testing using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (DFT) predict reaction pathways and transition states. For example:

  • Reaction path searches : Identify energetically favorable routes for cyclization.
  • Solvent effects : COSMO-RS models optimize solvent selection (e.g., DMF vs. toluene).
  • Regioselectivity : Molecular electrostatic potential (MEP) maps guide electrophilic substitution sites on the indolizine ring .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Solutions include:

  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if cell-based assays show variability.
  • Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via ANOVA or mixed-effects models).
  • Proteomics : Identify off-target interactions that may explain divergent results .

Q. How can reactor design improve scalability while maintaining purity?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation).
  • Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time.
  • Catalyst immobilization : Reusable catalysts (e.g., Pd on mesoporous silica) reduce costs and waste .

Methodological Challenges and Solutions

Addressing low yields in the final cyclization step

  • Optimized conditions : Increase temperature (reflux in acetic acid) or use microwave assistance (reduces time from 12 h to 30 min) .
  • Catalyst screening : Test Pd(OAc)2/XPhos for Buchwald-Hartwig coupling efficiency.

Handling hygroscopic intermediates during synthesis

  • Dry solvents : Use molecular sieves in DMF or THF.
  • Inert atmosphere : Conduct reactions under N2/Ar to prevent hydrolysis of the amide bond .

Key Considerations for Researchers

  • Safety : Store at -20°C in amber vials to prevent photodegradation .
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent grade, humidity levels).
  • Collaboration : Partner with computational chemists for reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.